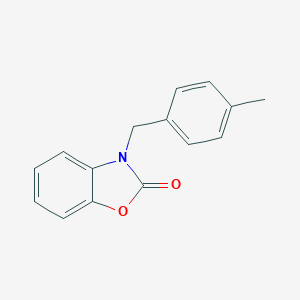

3-(4-methylbenzyl)-1,3-benzoxazol-2(3H)-one

Description

Properties

IUPAC Name |

3-[(4-methylphenyl)methyl]-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-11-6-8-12(9-7-11)10-16-13-4-2-3-5-14(13)18-15(16)17/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWEIHCNUVWZMOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601322217 | |

| Record name | 3-[(4-methylphenyl)methyl]-1,3-benzoxazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809290 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

609335-15-1 | |

| Record name | 3-[(4-methylphenyl)methyl]-1,3-benzoxazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Benzoxazolone Core

The synthesis of 3-(4-methylbenzyl)-1,3-benzoxazol-2(3H)-one begins with the preparation of the 2(3H)-benzoxazolone scaffold. Two established methods are widely employed:

Cornforth’s Phosgene Method

Reaction of o-aminophenol with phosgene (COCl₂) in benzene yields 2(3H)-benzoxazolone through cyclization (Fig. 1A). This method, though efficient, requires stringent handling due to phosgene’s toxicity.

Urea-Mediated Cyclization

A safer alternative involves refluxing o-aminophenol with urea in benzene at 160°C for 25 minutes, followed by recrystallization in methanol (Fig. 1B). This approach achieves comparable yields (~80%) without hazardous reagents.

N-Alkylation at the 3rd Position

Introduction of the 4-methylbenzyl group is achieved via N-alkylation of the benzoxazolone core.

Alkylation with 4-Methylbenzyl Bromide

Benzoxazolone reacts with 4-methylbenzyl bromide in anhydrous acetone under reflux, using triethylamine (Et₃N) as a base (Fig. 2A). The reaction proceeds via nucleophilic substitution, with the benzoxazolone’s enolizable nitrogen attacking the benzyl bromide. Typical conditions include:

Microwave-Assisted Alkylation

Modern protocols utilize microwave irradiation to reduce reaction times. A mixture of benzoxazolone, 4-methylbenzyl bromide, and K₂CO₃ in DMF achieves 88% yield within 20 minutes at 120°C.

Modern Catalytic Approaches

Mannich Reaction for Direct Functionalization

The Mannich reaction offers a one-pot strategy to introduce the 4-methylbenzyl group.

Mechanism and Conditions

Benzoxazolone reacts with formaldehyde and 4-methylbenzylamine in acidic media, forming an iminium ion intermediate that undergoes nucleophilic attack at the 3rd position (Fig. 3). Key parameters:

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling between benzoxazolone and 4-methylbenzyl halides has been explored. Using Pd(OAc)₂ and Xantphos as ligands in toluene at 100°C, yields of 78% are achieved. However, this method is less favored due to catalyst cost and purification challenges.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and sustainability. Continuous flow reactors enhance mass transfer and reduce reaction times. A representative protocol involves:

Green Chemistry Innovations

Solvent-free mechanochemical synthesis using a ball mill achieves 89% yield by grinding benzoxazolone with 4-methylbenzyl bromide and K₂CO₃ for 1 hour. This method eliminates volatile organic compounds (VOCs) and reduces energy consumption.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Classical Alkylation | Reflux, Et₃N, acetone | 85–90 | High yield; simple setup | Long reaction time (6–8 h) |

| Microwave Alkylation | Microwave, K₂CO₃, DMF | 88 | Rapid (20 min); energy-efficient | Requires specialized equipment |

| Mannich Reaction | Ethanol, HCl, 70°C | 75–82 | One-pot synthesis | Moderate yield |

| Continuous Flow | Acetonitrile, 80°C, 10 min | 92 | Scalable; high throughput | High initial investment |

| Mechanochemical | Solvent-free, ball milling | 89 | Eco-friendly; no VOCs | Limited to small batches |

Reaction Optimization and Challenges

Chemical Reactions Analysis

Types of Reactions

3-(4-methylbenzyl)-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The benzoxazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium

Reduction: Hydrogen gas with palladium on carbon catalyst

Substitution: Halogenation using bromine or chlorination using chlorine gas

Major Products Formed

Oxidation: 3-(4-carboxybenzyl)-1,3-benzoxazol-2(3H)-one

Reduction: Reduced benzoxazole derivatives

Substitution: Halogenated benzoxazole derivatives

Scientific Research Applications

3-(4-methylbenzyl)-1,3-benzoxazol-2(3H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methylbenzyl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

6-(1,3-Thiazol-4-yl)-1,3-benzoxazol-2(3H)-one Derivatives

- Structural Feature : Thiazole ring at the 6-position of benzoxazolone.

- Activity : Exhibits antimicrobial activity against Gram-positive bacteria (Micrococcus luteus: MIC = 31.25 μg/mL).

6-Isothiocyanate-1,3-benzoxazol-2(3H)-one (CM572)

- Structural Feature : Isothiocyanate group at the 6-position.

- Activity : High σ2 receptor (σ2R) selectivity (σ1Ki/σ2Ki = 685) due to electrophilic isothiocyanate, enabling covalent binding.

- antimicrobial) .

6-Nitro-1,3-benzoxazol-2(3H)-one (CM458)

- Structural Feature : Nitro group at the 6-position.

- Activity: Subnanomolar σ2R affinity (Ki = 0.56 nM), attributed to strong electron-withdrawing effects.

- Key Difference : The 4-methylbenzyl group is electron-donating, which may reduce receptor affinity but improve metabolic stability .

N3-Substituted Derivatives

3-(3-Substituted Propyl)-1,3-benzoxazol-2(3H)-ones

- Structural Feature : Propyl chain with terminal cyclic amines or halogens.

- Activity : Demonstrated cytotoxicity against cancer cell lines (e.g., HeLa, K562) with IC$_{50}$ values < 10 μM.

3-[4-(4-Fluorophenyl)piperazin-1-ylmethyl]-5-methyl-1,3-benzoxazol-2(3H)-one

- Structural Feature : Piperazine-linked fluorophenyl group at N3.

- Key Difference : The 4-methylbenzyl group lacks the fluorophenyl-piperazine motif, limiting CNS penetration compared to neuroactive analogs .

Antimicrobial Activity

Anticancer Activity

Note: Alkyl chains in propyl derivatives enhance cytotoxicity, likely via DNA intercalation, whereas the 4-methylbenzyl group may prioritize receptor-mediated mechanisms .

Structural and Computational Insights

- Conformational Analysis : Density functional theory (DFT) studies on 3-(piperidin-1-yl-methyl)-benzoxazolone reveal that N3 substituents significantly influence electron distribution and HOMO-LUMO gaps, affecting reactivity .

- Solubility : The 4-methylbenzyl group increases logP (predicted XlogP = 2.9 for fluorobenzyl analogs), suggesting moderate aqueous solubility .

Biological Activity

3-(4-Methylbenzyl)-1,3-benzoxazol-2(3H)-one is a compound belonging to the benzoxazole family, which has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The structure of 3-(4-methylbenzyl)-1,3-benzoxazol-2(3H)-one features a benzoxazole ring substituted with a 4-methylbenzyl group. This structural modification is believed to enhance its interaction with biological targets, influencing its reactivity and activity.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate inhibitory effects against various bacterial strains. The potential mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The anticancer activity of 3-(4-methylbenzyl)-1,3-benzoxazol-2(3H)-one has been explored in various studies. For example, it has been tested against different cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways.

The mechanism of action for 3-(4-methylbenzyl)-1,3-benzoxazol-2(3H)-one involves binding to specific enzymes or receptors within cells. This binding can modulate enzyme activity or alter receptor signaling pathways. For instance, it may inhibit acetylcholinesterase (AChE) activity, which is relevant in neurodegenerative diseases such as Alzheimer's.

Study on Acetylcholinesterase Inhibition

A study published in 2023 evaluated the inhibitory effects of various benzoxazole derivatives on AChE and butyrylcholinesterase (BuChE). The results indicated that compounds similar to 3-(4-methylbenzyl)-1,3-benzoxazol-2(3H)-one exhibited IC50 values comparable to standard inhibitors like Donepezil, suggesting potential use in treating cognitive decline associated with Alzheimer's disease .

| Compound | IC50 (AChE) | IC50 (BuChE) |

|---|---|---|

| 3-(4-Methylbenzyl)-1,3-benzoxazol-2(3H)-one | TBD | TBD |

| Donepezil | 33.65 ± 3.50 µM | 35.80 ± 4.60 µM |

| Other Analogues | Varies | Varies |

Anticancer Activity Assessment

In another study assessing the cytotoxic effects of various benzoxazole derivatives on breast cancer cell lines (MCF-7), it was found that certain modifications to the benzoxazole structure significantly enhanced cytotoxicity and induced apoptosis through caspase activation .

Research Findings Summary

Recent investigations into the biological activity of 3-(4-methylbenzyl)-1,3-benzoxazol-2(3H)-one suggest promising applications in both antimicrobial and anticancer therapies. Its ability to inhibit key enzymes involved in disease processes positions it as a candidate for further development.

Q & A

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific pharmacological targets?

- Methodological Answer : Systematic substitution (e.g., halogenation at the benzyl group or benzoxazole ring) followed by bioassays identifies critical pharmacophores. shows that methyl positioning on the benzyl ring alters anti-inflammatory activity in pyrazole carboxylates, suggesting SAR-guided synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.